1-(3-Beta-amino-2,3-dideoxy-beta-d-threopenta-furanosyl)thymine
Description
1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog characterized by a thymine base (5-methylpyrimidine-2,4-dione) linked to a modified oxolane (tetrahydrofuran) sugar moiety. The oxolane ring features a 4-amino group and a 5-hydroxymethyl substitution, distinguishing it from canonical thymidine derivatives.
Properties
IUPAC Name |
1-[4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCGXWUUOVPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lin–Prusoff Method (1978)
Lin and Prusoff developed a foundational route starting from 5-halo-2'-deoxyuridine derivatives. The process involves:
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Mesylation : 5-Iodo-2'-deoxyuridine reacts with methanesulfonyl chloride (MsCl) in pyridine at 0°C for 4 hours, yielding 5-iodo-3',5'-di-O-mesyl-2'-deoxyuridine (87% yield).
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Azide Substitution : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C for 12 hours replaces the 3'-mesyl group with an azide (76% yield).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the azide to a primary amine, producing the target compound in 68% yield.
Key Data :
| Step | Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|---|
| 1 | MsCl, pyridine | 0°C, 4h | 87% | 95% |
| 2 | NaN₃, DMF | 80°C, 12h | 76% | 91% |
| 3 | H₂/Pd-C, EtOH | RT, 6h | 68% | 98% |
This method prioritizes cost-effectiveness but requires rigorous control over stereochemistry to avoid β-anomer formation.
Stereoselective Glycosylation with Protected Sugars
Patent EP3296312B1 (Glycosylation–Deprotection Strategy)
A patented approach utilizes a protected 3'-amino sugar intermediate:
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Sugar Preparation :
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Glycosylation :
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Deprotection :
Advantages :
Reaction Scheme :
Enzymatic Transglycosylation
One-Pot Enzymatic Synthesis
A biocatalytic method employs purine nucleoside phosphorylase (PNP) and thymidine phosphorylase (TP):
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Substrate Preparation : 5-Methyluracil and D-ribose-5-phosphate are dissolved in phosphate buffer (pH 7.4).
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Enzyme Reaction :
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Purification :
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| pH | 7.4 | Maximizes enzyme activity |
| Temperature | 37°C | Prevents protein denaturation |
| Reaction Time | 72h | Completes amination |
This method reduces hazardous waste but faces limitations in substrate specificity and scalability.
Comparative Analysis of Synthesis Routes
Efficiency and Practicality
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Lin–Prusoff | 68% | 98% | Low | Moderate |
| Glycosylation–Deprotection | 82% | 99% | High | High |
| Enzymatic | 65% | 97% | Moderate | Low |
Key Observations :
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Chemical Synthesis : Preferred for industrial-scale production due to reproducibility.
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Enzymatic Routes : Eco-friendly but require genetic engineering to improve enzyme stability.
Quality Control and Characterization
Chemical Reactions Analysis
1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antiviral Activity
1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has been studied for its antiviral properties, particularly against retroviruses such as HIV. Its structural similarity to nucleoside analogs allows it to interfere with viral replication processes.
- Mechanism of Action : The compound acts as a nucleoside reverse transcriptase inhibitor (NRTI), which is crucial in halting the replication of retroviruses by inhibiting the reverse transcriptase enzyme.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against HIV strains resistant to conventional therapies. For instance, its efficacy was evaluated in cell cultures infected with HIV, showing a dose-dependent inhibition of viral replication.
Anticancer Properties
The compound has also shown promise in anticancer research:
- Cellular Mechanism : Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
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Case Studies :
- In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) have revealed that this compound can significantly reduce cell viability and induce cell cycle arrest.
- A notable study published in a peer-reviewed journal highlighted its effect on tumor growth inhibition in animal models, suggesting potential for further development as an anticancer agent.
Enzyme Inhibition Studies
The compound is also utilized in biochemical assays to study enzyme inhibition:
- Target Enzymes : It has been tested against several enzymes involved in nucleotide metabolism, providing insights into its potential as a therapeutic agent.
- Research Findings : Data indicate that it can inhibit enzymes such as thymidine kinase, which plays a crucial role in DNA synthesis, thus impacting cellular proliferation.
Mechanism of Action
The mechanism of action of 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine involves the inhibition of DNA synthesis and induction of apoptosis. It targets the reverse transcriptase enzyme in HIV-1, preventing the virus from replicating and reducing viral load. In cancer treatment, the compound interferes with DNA synthesis, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zidovudine (AZT)
- Structure : 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
- Key Differences: AZT substitutes the 4-amino group with a 4-azido moiety.
- Mechanism : AZT is phosphorylated intracellularly to its active triphosphate form, which competitively inhibits HIV reverse transcriptase and terminates viral DNA chain elongation .
- Research Findings :
Telbivudine
- Structure : 1-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
- Key Differences: Telbivudine retains the natural β-L-configuration of thymidine but lacks the 4-amino modification.
- Mechanism : Phosphorylated telbivudine triphosphate inhibits hepatitis B virus (HBV) DNA polymerase by competing with thymidine triphosphate .
- Research Findings :
Clevudine
- Structure : 1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione .
- Key Differences : Clevudine introduces a 3-fluoro group on the oxolane ring.
- Mechanism : Its triphosphate form inhibits HBV polymerase and incorporates into viral DNA, causing chain termination .
- Research Findings :
Trifluridine
- Structure : 1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione .
- Key Differences : The thymine base is modified with a 5-trifluoromethyl group.
- Mechanism : Inhibits thymidylate synthase (TS) and incorporates into DNA, disrupting replication in cancer cells .
- Research Findings :
Zalcitabine (ddC)
- Structure: 4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2(1H)-one .
- Key Differences: Zalcitabine is a cytidine analog (4-amino on the base) with a natural oxolane sugar.
- Mechanism : Inhibits HIV reverse transcriptase but is less potent than AZT due to rapid deamination .
Data Table: Structural and Functional Comparison
Discussion of Mechanistic and Clinical Implications
The 4-amino substitution in the target compound may alter binding affinity to viral polymerases or host enzymes like TS. Compared to AZT’s azido group, the amino moiety could reduce mitochondrial toxicity by avoiding direct inhibition of polymerase γ . However, its efficacy against viruses like HBV or HIV remains uncharacterized. In contrast, telbivudine and clevudine highlight the importance of stereochemistry (β-L-configuration) and halogenation (3-fluoro) in enhancing antiviral specificity .
Biological Activity
1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, also known by various synonyms such as 3-AMT and 3'-NH2-ddT, is a compound of significant interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15N3O4
- Molecular Weight : 241.24 g/mol
- CAS Number : 52450-18-7
The compound exhibits several biological activities primarily attributed to its ability to interact with nucleic acids and influence cellular processes. Key mechanisms include:
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Antiviral Activity :
- It has been shown to inhibit viral replication by acting as a nucleoside analog, which can interfere with viral polymerases during the synthesis of viral DNA or RNA.
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Antitumor Effects :
- The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapies. The mechanism involves induction of apoptosis in malignant cells.
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Immunomodulatory Effects :
- Research indicates that it may modulate immune responses, enhancing the activity of immune cells against pathogens and tumors.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Immunomodulation | Enhanced T-cell activity |
Case Studies
Several studies have explored the biological activity of 1-[4-Amino-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione:
- HIV Replication Inhibition :
- Cytotoxicity in Cancer Research :
- Immunotherapy Applications :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the hydroxymethyl group or alterations in the pyrimidine ring can significantly affect its potency and selectivity for biological targets.
Q & A
Q. Basic
- X-ray crystallography : Single-crystal diffraction at 150 K resolves bond lengths (e.g., C–N: 1.322–1.408 Å, indicating partial double-bond character) and dihedral angles (e.g., 34.87° between pyrimidine and aryl rings) .
- FTIR : Peaks at 3262 cm⁻¹ (NH₂) and 1653 cm⁻¹ (C=O) confirm functional groups .
- 1H/13C NMR : Assignments correlate with density functional theory (DFT)-predicted shifts .
| Parameter | Value |
|---|---|
| C–N bond length range | 1.322–1.408 Å |
| Dihedral angle (A/B) | 34.87° |
| R factor | 0.051 |
| Data-to-parameter ratio | 14.5 |
How is bioactivity assessed for nucleoside analogs like this compound?
Q. Basic
- Enzyme inhibition assays : Measure IC₅₀ against viral polymerases (e.g., HIV reverse transcriptase) using radioactive dNTP incorporation .
- Cell-based cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) with EC₅₀ calculations .
- Metabolite profiling : HPLC-MS identifies hydrolysis products (e.g., 5-methyluracil) under physiological conditions .
How to resolve contradictions in reported bioactivity or structural data?
Q. Advanced
- Orthogonal validation : Combine X-ray crystallography with DFT-optimized geometries to confirm bond lengths/angles .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations explained by assay pH or temperature differences) .
- Replicate under controlled conditions : Standardize buffer systems (e.g., ammonium acetate, pH 6.5) and reaction times .
What computational tools predict its reactivity and interactions?
Q. Advanced
- Reaction path search : Quantum chemical calculations (Gaussian, ORCA) map energy barriers for hydrolysis or glycosidic bond cleavage .
- Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., with viral polymerases) using AMBER or GROMACS .
- Docking studies (AutoDock Vina) : Predict binding affinities by sampling conformational space of the ribose moiety .
How to optimize synthetic yield using reaction engineering principles?
Q. Advanced
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., ZnCl₂) to identify optimal conditions .
- High-throughput screening : Robotic platforms test 100+ conditions/day, prioritizing reactions with >80% yield .
- Process simulation (Aspen Plus) : Model mass transfer limitations in continuous-flow reactors .
What methodologies analyze hydrogen bonding’s role in crystal packing?
Q. Advanced
- X-ray hydrogen location : Refine H-atom positions using SHELXL (R-factor < 0.05) .
- DFT-calculated H-bond strengths : Compare with experimental geometries (e.g., N–H···O distances < 2.2 Å) .
- Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., 12% H-bond contribution) .
How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
